2-(4-Iodophenyl)ethylchloride
Description
2-(4-Iodophenyl)ethylchloride is an organoiodine compound featuring a chlorinated ethyl group attached to a 4-iodophenyl aromatic ring. For instance, compounds with 4-iodophenyl groups are frequently employed in anticancer agents (e.g., inhibitors described in ) and microbial toxicity studies (), highlighting the functional versatility of this moiety .
Properties
Molecular Formula |
C8H8ClI |
|---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-iodobenzene |
InChI |
InChI=1S/C8H8ClI/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 |
InChI Key |
IJOBLCDSBNBQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethylchloride Backbone
(a) 2-(Dipropylamino)ethylchloride
- Structure: Features a dipropylamino group instead of the 4-iodophenyl moiety.
- Molecular Formula : C₈H₁₇ClN.
- Applications : Used as a precursor for quaternary ammonium compounds or surfactants.
(b) 2-(N-Methyl-N-propylamino)ethylchloride
- Structure: Contains a methyl-propylamino substituent.
- Molecular Formula : C₇H₁₅ClN.
- Applications : Likely employed in the synthesis of neuromuscular blockers or anticholinergics.
- Comparison: The alkylamino group enhances solubility in polar solvents compared to the hydrophobic 4-iodophenyl group in 2-(4-Iodophenyl)ethylchloride .
Functional Group Variations
(a) 2-Chloro-N-(4-iodophenyl)acetamide
- Structure : Replaces the ethylchloride group with a chloroacetamide moiety.
- Molecular Formula: C₈H₇ClINO.
- Key Difference : The acetamide group introduces hydrogen-bonding capacity, enhancing target binding in biological systems compared to the simpler ethylchloride backbone .
(b) INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-Phenyl Tetrazolium Chloride)
- Structure : A tetrazolium salt with 4-iodophenyl, 4-nitrophenyl, and phenyl substituents.
- Applications : Used as a redox indicator in microbial respiration assays.
- Toxicity: Notably toxic to prokaryotic cells, limiting its use in whole-cell studies .
Data Table: Key Structural and Functional Comparisons
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